molecular formula C12H11FN2O3 B11789152 1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid

1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B11789152
M. Wt: 250.23 g/mol
InChI Key: CASRIMABJPMMLJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with benzyl, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with 4-fluoro-3-methoxybenzaldehyde, followed by cyclization with ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

  • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Fluoro-1H-pyrazole-3-carboxylic acid
  • 5-Methoxy-1H-pyrazole-3-carboxylic acid

Comparison: 1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid is unique due to the combination of benzyl, fluoro, and methoxy substituents on the pyrazole ring. This combination imparts distinct physicochemical properties and biological activities compared to its analogs. For example, the presence of the fluoro group can enhance the compound’s metabolic stability and binding affinity to certain targets, while the methoxy group can influence its solubility and reactivity.

Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

1-benzyl-4-fluoro-5-methoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11FN2O3/c1-18-11-9(13)10(12(16)17)14-15(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,17)

InChI Key

CASRIMABJPMMLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NN1CC2=CC=CC=C2)C(=O)O)F

Origin of Product

United States

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